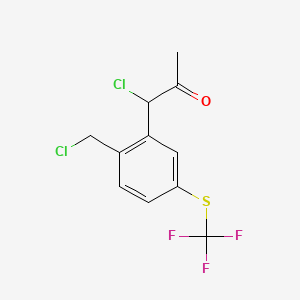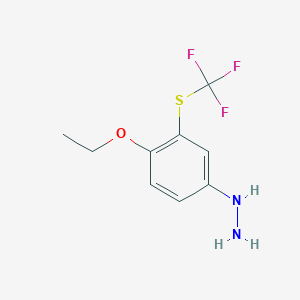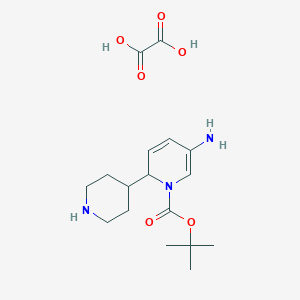
tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate; oxalic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a piperidine ring fused with a pyridine ring. The presence of oxalic acid further enhances its chemical properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyridine rings One common method involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as potassium carbonate The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl group
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
In medicine, tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate is investigated for its potential therapeutic effects. Its interactions with specific receptors and enzymes are of particular interest for the development of new treatments for neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group allows for hydrogen bonding with biological molecules, while the piperidine and pyridine rings provide a rigid structure that can interact with various receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate stands out due to its unique combination of functional groups and ring structures. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H27N3O6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H25N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;3-1(4)2(5)6/h4-5,10-11,13,17H,6-9,16H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
SSEFLIFSUJAIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


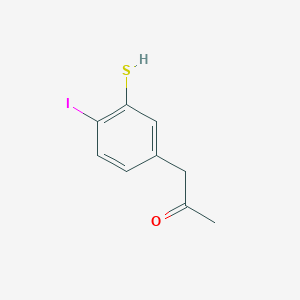

![2-Sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B14061509.png)
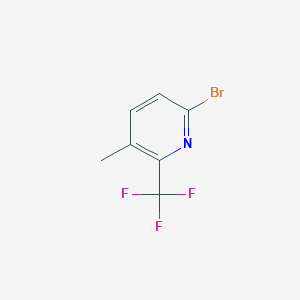
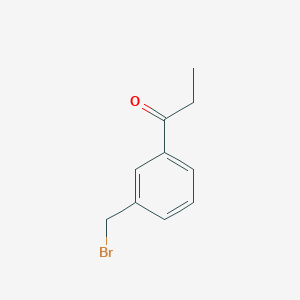
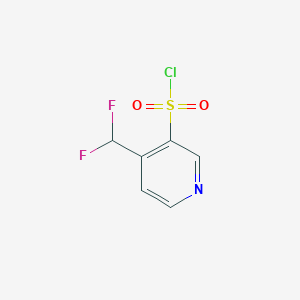
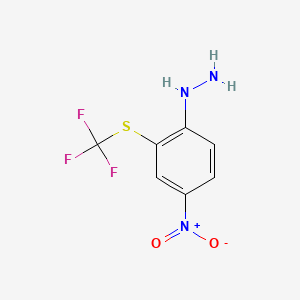
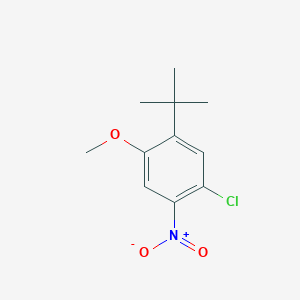
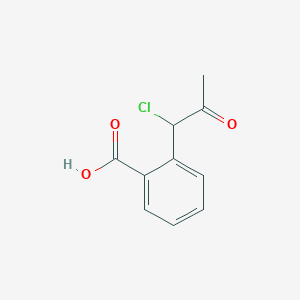

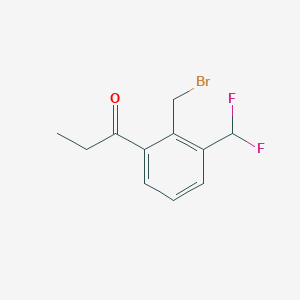
![2-[5-Chloro-4-(difluoromethyl)-2-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14061571.png)
